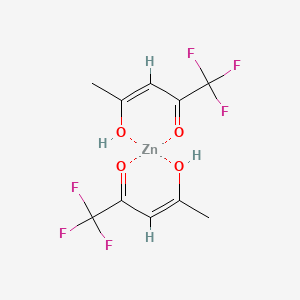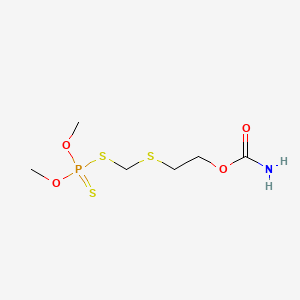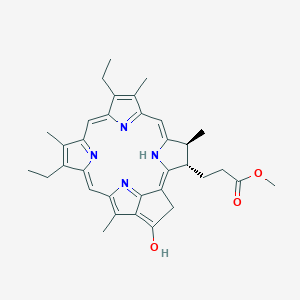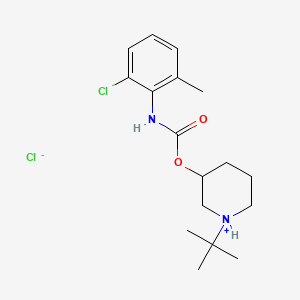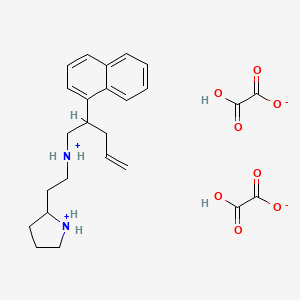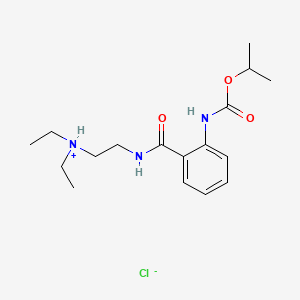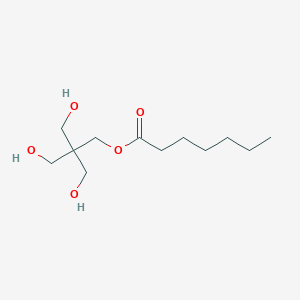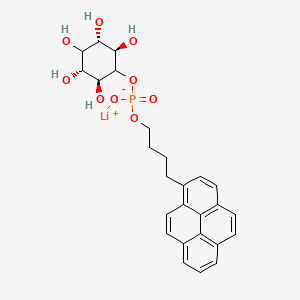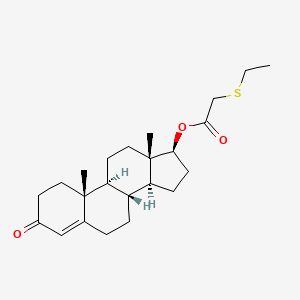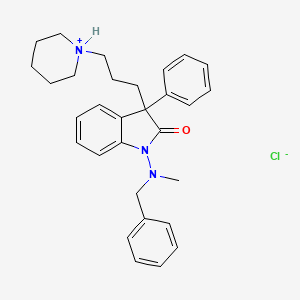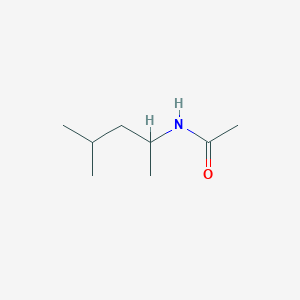
n-(4-Methylpentan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methylpentan-2-yl)acetamide: is an organic compound belonging to the class of acetamides It is characterized by the presence of an acetamide functional group attached to a 4-methylpentan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Amidation: One common method for synthesizing N-(4-Methylpentan-2-yl)acetamide involves the direct amidation of acetic acid with 4-methylpentan-2-amine. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Acylation of Amines: Another approach involves the acylation of 4-methylpentan-2-amine with acetic anhydride or acetyl chloride under basic conditions. This method is often preferred for its simplicity and high yield.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and consistency in product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(4-Methylpentan-2-yl)acetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, alkoxides
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its use as a precursor in the synthesis of drug candidates, particularly those targeting neurological and inflammatory disorders.
Industry: N-(4-Methylpentan-2-yl)acetamide is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of N-(4-Methylpentan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
- N-(4-Methylpentan-2-yl)acetamide
- N-(4-Methylpentan-2-yl)propionamide
- N-(4-Methylpentan-2-yl)butyramide
Comparison:
- This compound is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties.
- N-(4-Methylpentan-2-yl)propionamide and N-(4-Methylpentan-2-yl)butyramide have similar structures but differ in the length of the carbon chain attached to the amide group. These differences can influence their reactivity and biological activity.
Eigenschaften
CAS-Nummer |
40200-64-4 |
|---|---|
Molekularformel |
C8H17NO |
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
N-(4-methylpentan-2-yl)acetamide |
InChI |
InChI=1S/C8H17NO/c1-6(2)5-7(3)9-8(4)10/h6-7H,5H2,1-4H3,(H,9,10) |
InChI-Schlüssel |
XSJOXQGYDROIIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


